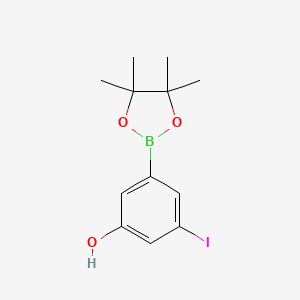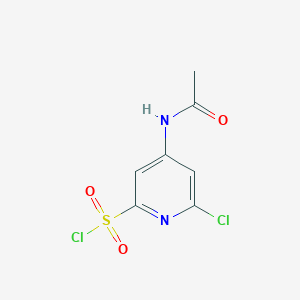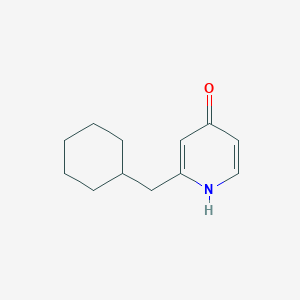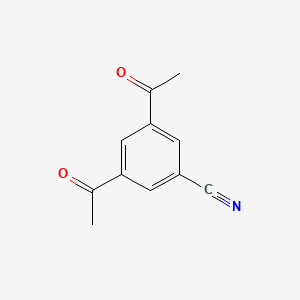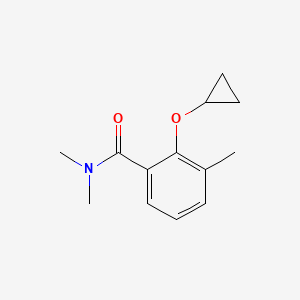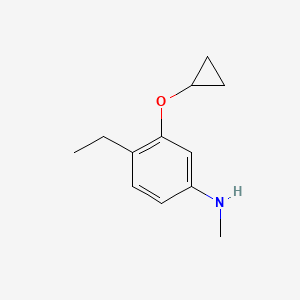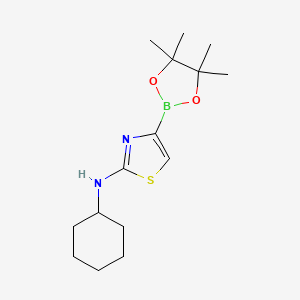![molecular formula C8H7BrClNO B14846100 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone CAS No. 1393583-35-1](/img/structure/B14846100.png)
1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H7BrClNO It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the reaction of 4-bromo-2-acetylpyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridine derivatives
- Carboxylic acids
- Alcohols
Scientific Research Applications
1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a tool in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
4-Bromo-2-acetylpyridine: A precursor in the synthesis of 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone.
1-(4-Bromopyridin-2-yl)ethanone: A structurally similar compound with different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized compounds and materials .
Properties
CAS No. |
1393583-35-1 |
|---|---|
Molecular Formula |
C8H7BrClNO |
Molecular Weight |
248.50 g/mol |
IUPAC Name |
1-[4-bromo-6-(chloromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H7BrClNO/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,4H2,1H3 |
InChI Key |
MPBPVGTZPJILDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


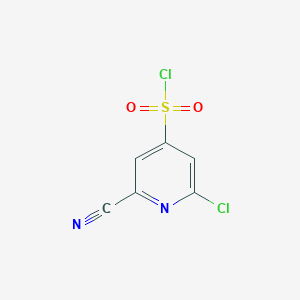
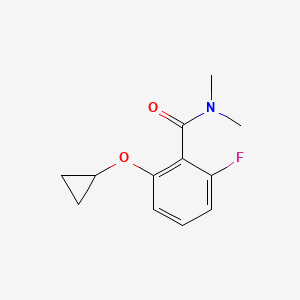
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)

